![molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8](/img/structure/B2399600.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several interesting structural components, including a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiophene is a five-membered ring with one sulfur atom . Benzothiazole is a fused ring system that contains a benzene ring attached to a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the rings. For example, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound has been utilized as a key intermediate or structural motif in the synthesis of various heterocyclic compounds. For example, it serves as a foundation for the creation of new tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into complex structures such as thiazolo[3,2-a]pyrimidines and benzothiazepines, showcasing its versatility in organic synthesis (A. Fadda et al., 2013).
Potential in Drug Development
The structure has also been explored in the development of pharmacologically active molecules. For example, derivatives have been studied for their potential as antiallergic agents, demonstrating significant activity in animal models which indicates its relevance in medicinal chemistry research (Y. Honma et al., 1983).
Radiosynthesis for PET Tracers
In the field of radiopharmaceuticals, derivatives of the compound have been radiosynthesized for potential use as PET tracers, aiming to target specific receptors in the brain. Although these efforts have shown challenges in brain uptake, they highlight the chemical's utility in developing diagnostic tools (Fei Liu et al., 2012).
Antimicrobial and Antioxidant Activity
Further studies have investigated its derivatives for antimicrobial and antioxidant activities, suggesting its potential as a lead compound for developing new therapeutic agents. Some synthesized derivatives have shown potent activity against various bacterial strains, including M. tuberculosis, and also exhibited antioxidant properties, which could be beneficial in treating or preventing oxidative stress-related diseases (Yahya Nural et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAEPUGOKACIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

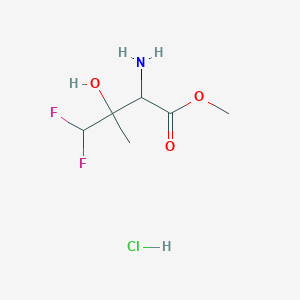
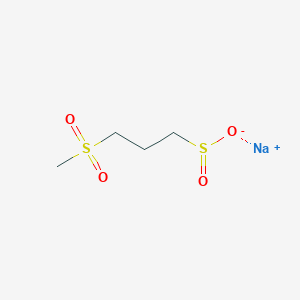


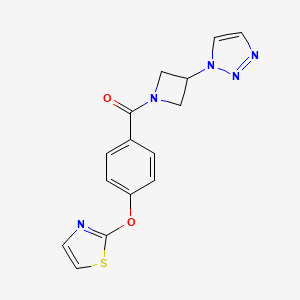
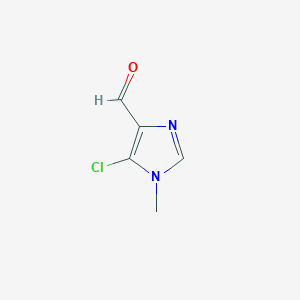


![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)
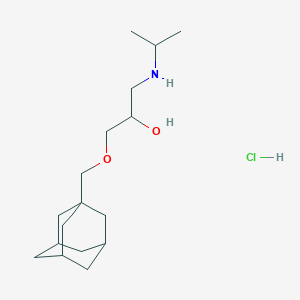

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)